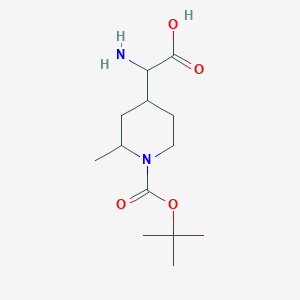
2-Chloro-4-ethoxy-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethoxy-3-methylbenzoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 4-ethoxy-3-methylbenzoic acid. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-Ethoxy-3-methylbenzoic acid
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-ethoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Formation of 2-substituted-4-ethoxy-3-methylbenzoic acids.
Oxidation: Formation of 2-chloro-4-ethoxy-3-methylbenzaldehyde or this compound derivatives.
Reduction: Formation of 2-chloro-4-ethoxy-3-methylbenzyl alcohol or 2-chloro-4-ethoxy-3-methylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethoxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of various derivatives.
Biology: Potential use in the study of enzyme interactions and metabolic pathways involving substituted benzoic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-ethoxy-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The chlorine and ethoxy groups can enhance its binding affinity to certain molecular targets, potentially leading to inhibitory or modulatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-methylbenzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.
4-Chloro-2-methylbenzoic acid:
2-Chloro-4-methoxy-3-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, influencing its chemical properties.
Uniqueness
2-Chloro-4-ethoxy-3-methylbenzoic acid is unique due to the presence of both chlorine and ethoxy substituents on the benzene ring
Eigenschaften
Molekularformel |
C10H11ClO3 |
|---|---|
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
2-chloro-4-ethoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-8-5-4-7(10(12)13)9(11)6(8)2/h4-5H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
QFQHVNGKVKZBMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)C(=O)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)

![5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)
![Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)

![4-[[2-[[2-[[3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14781185.png)
![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)
![3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781194.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14781195.png)
![(7-heptadecan-9-yl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B14781201.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)
![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)
